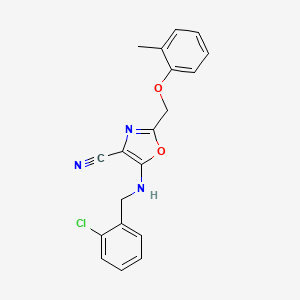
5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a chlorophenyl group, and a methylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as chloromethyl phenyl ether and 2-methylphenol, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds .
科学研究应用
5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
5-{[(2-METHYLPHENOXY)METHYL]-2-AMINO-2-OXAZOLINE: Shares structural similarities but differs in functional groups.
2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE: Another compound with a chlorophenyl group but different overall structure.
Uniqueness
Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
生物活性
5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile is a complex organic compound characterized by its unique structural features, including an oxazole ring and various functional groups. Its molecular formula is C18H17ClN2O2, with a molecular weight of approximately 344.79 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure
The compound features several notable structural components:
- Chlorobenzyl amino group : This moiety may enhance the compound's lipophilicity and facilitate cellular uptake.
- o-Tolyloxy methyl group : This group could influence the compound's interaction with biological targets.
- Carbonitrile moiety : Known for its reactivity, this functional group may play a role in the compound's biological activity.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits significant biological activity, potentially acting as an inhibitor in various biochemical pathways, particularly those involving kinase activity and other enzyme systems. Research is ongoing to elucidate its pharmacological properties, with some studies suggesting anti-cancer and anti-inflammatory effects.
Initial findings suggest that this compound may interact with specific protein targets involved in cell signaling pathways. In vitro assays have indicated modulation of enzyme activity, although detailed mechanisms require further investigation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(Chloroanilino)-2-(methoxy)methyl oxazole | Contains a chloroaniline group | Potential anti-cancer properties |
| 2-(4-Chlorophenyl)-5-(methylthio)oxazole | Features a methylthio group | Exhibits antimicrobial activity |
| 4-(Chlorobenzylamino)-2-(phenoxy)methyl oxazole | Contains a phenoxy group | Known for neuroprotective effects |
These comparisons highlight the diversity of biological activities associated with oxazole derivatives and underscore the unique combination of functional groups present in the target compound.
Case Studies and Research Findings
- Anti-Cancer Activity :
-
Anti-Inflammatory Effects :
- Studies have shown that derivatives of oxazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting potential therapeutic applications in inflammatory diseases.
-
Enzyme Inhibition Studies :
- Initial assays reveal that this compound may inhibit specific kinases involved in cancer progression, which could lead to the development of targeted therapies.
属性
分子式 |
C19H16ClN3O2 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
5-[(2-chlorophenyl)methylamino]-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-6-2-5-9-17(13)24-12-18-23-16(10-21)19(25-18)22-11-14-7-3-4-8-15(14)20/h2-9,22H,11-12H2,1H3 |
InChI 键 |
TWIHWMVOGUWKLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















